molecular formula C8H8F2N2O3S B6628584 2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid

2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B6628584
M. Wt: 250.22 g/mol
InChI Key: BIBGBNPMVAZSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Diflunisal and is a non-steroidal anti-inflammatory drug (NSAID). However, in

Mechanism of Action

The mechanism of action of Diflunisal involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Diflunisal reduces the production of prostaglandins, which results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a range of biochemical and physiological effects. It can reduce inflammation, pain, and fever, as mentioned earlier. Additionally, Diflunisal has been shown to have antioxidant properties, which can protect cells from oxidative damage. It can also reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. Additionally, it has a well-established mechanism of action, which makes it easier to study its effects. However, there are also limitations to its use in lab experiments. Diflunisal has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Diflunisal. One direction is to further explore its potential applications in the treatment of Alzheimer's disease. Additionally, research could focus on the development of more potent and selective COX inhibitors based on the structure of Diflunisal. Another direction could be to investigate the potential anti-cancer properties of Diflunisal, as it has been shown to inhibit the growth of certain cancer cells in vitro. Finally, research could focus on the development of more stable and bioavailable forms of Diflunisal, which could improve its efficacy and reduce its toxicity.

Synthesis Methods

Diflunisal can be synthesized through a multi-step process that involves the reaction of difluoroacetic anhydride with methylthiocyanate to produce 2,2-difluoro-N-methylthioacetamide. This intermediate is then reacted with 2-mercapto-4-methyl-5-thiazolecarboxylic acid to produce Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Diflunisal is in the treatment of Alzheimer's disease. Studies have shown that Diflunisal can reduce the accumulation of toxic amyloid-beta peptides in the brain, which are responsible for the development of Alzheimer's disease.

properties

IUPAC Name

2-[[(2,2-difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3S/c1-3-5(8(14)15)16-4(12-3)2-11-7(13)6(9)10/h6H,2H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBGBNPMVAZSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.